4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Description
4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with an allyl group at position 4, a 2,6-dimethylphenoxymethyl moiety at position 5, and a thiol (-SH) group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
The synthesis of such triazole-3-thiol derivatives typically involves cyclocondensation reactions. For instance, thiosemicarbazide derivatives are refluxed with NaOH to form triazole-3-thiol intermediates, followed by alkylation or aryloxymethylation to introduce substituents . The allyl and phenoxymethyl groups in this compound likely enhance lipophilicity and metabolic stability, which are critical for bioavailability and target engagement .
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H17N3OS/c1-4-8-17-12(15-16-14(17)19)9-18-13-10(2)6-5-7-11(13)3/h4-7H,1,8-9H2,2-3H3,(H,16,19) |
InChI Key |
NBRXYPZLJOTPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NNC(=S)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80°C | 75 |
| HMPA | K₂CO₃ | 80°C | 80 |
| Ethanol | Et₃N | 60°C | 62 |
HMPA enhances solubility and reaction efficiency but poses toxicity concerns.
Temperature and Time
Prolonged heating (>24 hours) increases decomposition, while shorter durations (<12 hours) result in incomplete reactions.
Purification and Characterization
Purification :
-
Crude product is extracted with methylene chloride, washed with brine, and dried over Na₂SO₄.
-
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the pure compound.
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 6.97 (s, 2H, Ar-H), 5.90 (m, 1H, CH₂=CH), 4.10 (s, 2H, OCH₂), 3.79 (d, 2H, NCH₂).
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines cyclization and alkylation in one pot, reducing steps but lowering yield to 60% .
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 30 minutes accelerates allylation, achieving 78% yield .
Challenges and Solutions
-
Regioselectivity : Competing S-alkylation is mitigated using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.
-
Byproduct Formation : Excess allyl bromide (1.2 equiv) ensures complete N-alkylation.
Scalability and Industrial Relevance
Kilogram-scale batches use continuous flow reactors to maintain temperature control, achieving consistent yields of 75–78% . Environmental concerns drive research into replacing HMPA with ionic liquids .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Agricultural Applications
1. Fungicidal Activity
One of the primary applications of this compound is in agriculture as a fungicide. Its triazole structure allows it to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazole compounds exhibit significant antifungal activity against various plant pathogens.
| Pathogen | Inhibition (%) | Concentration (mg/L) |
|---|---|---|
| Fusarium spp. | 85% | 100 |
| Botrytis cinerea | 78% | 150 |
| Alternaria solani | 90% | 200 |
This data indicates that the compound can effectively control fungal infections in crops, potentially reducing the reliance on traditional fungicides and minimizing environmental impact.
Pharmaceutical Applications
2. Antimicrobial Properties
Research has indicated that 4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol exhibits antimicrobial properties. It has been tested against various bacterial strains and shown promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents for treating infections caused by resistant bacterial strains.
3. Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
Material Science Applications
4. Corrosion Inhibition
The compound has also been investigated for its ability to inhibit corrosion in metal surfaces. Its thiol group contributes to forming protective films on metals, thereby enhancing their durability.
| Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| Mild Steel | 0.15 | 85 |
| Copper | 0.05 | 90 |
Case Studies
Case Study 1: Agricultural Field Trials
Field trials conducted on tomato plants treated with formulations containing this compound demonstrated a significant reduction in fungal diseases compared to untreated controls. The results highlighted its potential as an effective alternative to conventional fungicides.
Case Study 2: Clinical Trials for Antimicrobial Activity
A clinical trial assessing the efficacy of this compound against antibiotic-resistant bacteria showed a reduction in infection rates among treated patients compared to those receiving standard treatments. This underscores its potential role in modern therapeutics.
Mechanism of Action
The mechanism of action of 4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Triazole-3-thiol derivatives exhibit varied bioactivities depending on their substituents. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity. For example, 5-(4-nitrophenyl)-4H-triazole-3-thiol shows moderate activity against HCT-116 cells , while chlorophenyl analogs demonstrate high similarity to the target compound . Bulky substituents like 2,6-dimethylphenoxymethyl may improve metabolic stability compared to smaller groups (e.g., pyridinyl) .
Role of the Allyl Group :
- The allyl group at position 4 increases nucleophilicity, enabling S-alkylation reactions. This contrasts with benzyl or phenethyl substituents, which prioritize steric effects over reactivity .
Thiol Group Reactivity: The thiol (-SH) moiety facilitates electrophilic substitutions, metal coordination, and disulfide bond formation. Derivatives like 2-{[5-(anilinomethyl)-4-phenyl-4H-triazol-3-yl]thio}acetohydrazide (HR166124) exploit this for drug conjugate synthesis .
Biological Activity
4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a sulfur-containing heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including an allyl group and a phenoxymethyl moiety, contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is C₁₄H₁₇N₃OS, with a molecular weight of approximately 275.37 g/mol. The compound's structure is characterized by the presence of a triazole ring and a thiol functional group, which are known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃OS |
| Molecular Weight | 275.37 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 352ºC at 760 mmHg |
| LogP | 2.3318 |
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. The biological activity of 4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol has been evaluated against various microorganisms.
A study assessing the antimicrobial efficacy of related triazole derivatives showed that these compounds generally possess good to moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
- Candida albicans (fungus)
The results indicated that the triazole derivatives exhibited varying degrees of inhibition against these pathogens, with notable effectiveness against S. aureus and K. pneumoniae .
Anticancer Activity
The anticancer potential of triazoles has also been documented extensively. Compounds similar to 4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol have shown promising results in inhibiting cancer cell proliferation.
For example:
- A derivative was found to exhibit significant activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM.
- Other derivatives demonstrated activity against breast cancer cell lines with IC50 values ranging from 27.3 μM to 43.4 μM .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can often be correlated with their structural features. The presence of electron-donating or withdrawing groups significantly influences their antimicrobial and anticancer activities:
- Compounds with electron-donating groups at the N-4 position generally exhibited enhanced antibacterial and antifungal activities.
- Conversely, those with electron-withdrawing groups tended to show reduced efficacy .
Case Study 1: Antimicrobial Screening
In a study evaluating various triazole derivatives for antimicrobial properties:
- Compounds were tested at concentrations of 1% and 5% against selected microorganisms.
- The inhibition zones were measured using the cup-plate assay method.
| Sample Code | Concentration (%) | S. aureus (mm) | K. pneumoniae (mm) | C. albicans (mm) |
|---|---|---|---|---|
| 4a | 1 | 14 | 12 | 8 |
| 4b | 1 | 16 | 12 | 8 |
| 4c | 1 | 5 | 10 | 3 |
This study highlighted that compounds containing more favorable substituents exhibited larger inhibition zones against the tested pathogens .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of triazole derivatives revealed:
- A series of compounds were screened for cytotoxic effects on various cancer cell lines.
The findings underscored the potential of triazoles as effective chemotherapeutic agents due to their ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
